N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide
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Overview
Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted to prostaglandins by the COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and, consequently, a reduction in inflammation .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as pain, swelling, and redness .
Preparation Methods
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored as a potential anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments
Comparison with Similar Compounds
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Studied for its anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: Investigated for its potential as an anticancer agent
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZBPKIRXUQKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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